molecular formula C6H2F5IN2 B15096258 2-Iodo-3-pentafluoroethyl-pyrazine

2-Iodo-3-pentafluoroethyl-pyrazine

Katalognummer: B15096258
Molekulargewicht: 323.99 g/mol
InChI-Schlüssel: WDZHCWLDGATXKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-3-pentafluoroethyl-pyrazine is a heterocyclic compound with the molecular formula C₆H₂F₅IN₂ It is characterized by the presence of an iodine atom and a pentafluoroethyl group attached to a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-Iodo-3-pentafluoroethyl-pyrazine may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, fluorination, and coupling reactions under controlled conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-3-pentafluoroethyl-pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce more complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-Iodo-3-pentafluoroethyl-pyrazine involves its interaction with specific molecular targets and pathways. The presence of the iodine and pentafluoroethyl groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Iodo-3-pentafluoroethyl-pyrazine is unique due to the combination of the iodine atom and the pentafluoroethyl group on the pyrazine ring. This unique structure imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. The presence of the pentafluoroethyl group also enhances the compound’s stability and lipophilicity, making it valuable for various applications .

Eigenschaften

Molekularformel

C6H2F5IN2

Molekulargewicht

323.99 g/mol

IUPAC-Name

2-iodo-3-(1,1,2,2,2-pentafluoroethyl)pyrazine

InChI

InChI=1S/C6H2F5IN2/c7-5(8,6(9,10)11)3-4(12)14-2-1-13-3/h1-2H

InChI-Schlüssel

WDZHCWLDGATXKJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C(=N1)C(C(F)(F)F)(F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.